sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)
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Overview
Description
Eosin Y Disodium, also known as Eosin Y, is a synthetic organic dye belonging to the xanthene class. It is widely used in various scientific and industrial applications due to its vibrant red color and fluorescent properties. The compound is commonly used as a biological stain, particularly in histology and cytology, to differentiate between different cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eosin Y Disodium is synthesized through the bromination of fluorescein. The process involves the addition of bromine to fluorescein in the presence of a suitable solvent, typically acetic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Eosin Y Disodium involves large-scale bromination of fluorescein. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Eosin Y Disodium undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its role as a photocatalyst in visible light photoredox catalysis .
Common Reagents and Conditions:
Reduction: It can also participate in reduction reactions, where it acts as an electron transfer agent.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, the oxidation of TMB results in the formation of a colored product that can be used for colorimetric detection .
Scientific Research Applications
Eosin Y Disodium has a wide range of applications in scientific research:
Mechanism of Action
Eosin Y Disodium exerts its effects primarily through its ability to absorb visible light and transfer energy or electrons to other molecules. Upon light absorption, the compound’s electrons are excited to a higher energy state, from which they can participate in various photochemical reactions. This property makes it an effective photocatalyst in visible light photoredox catalysis .
Comparison with Similar Compounds
Eosin B: Another xanthene dye with similar staining properties but a slightly different chemical structure.
Fluorescein: The parent compound of Eosin Y, used in various applications including as a fluorescent tracer.
Rose Bengal: A related dye with applications in photodynamic therapy and staining.
Uniqueness of Eosin Y Disodium: Eosin Y Disodium is unique due to its high efficiency as a photocatalyst and its versatility in various scientific and industrial applications. Its ability to catalyze a wide range of reactions under mild conditions sets it apart from other similar compounds .
Properties
CAS No. |
17372-87-1 |
---|---|
Molecular Formula |
C20H8Br4NaO5 |
Molecular Weight |
670.9 g/mol |
IUPAC Name |
disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |
InChI Key |
RKBYGZHRVNJODM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acid red 87; Eosin; Certiqual Eosine; Disodium eosin; Red No. 103; Japan Red 103; Toyo Eosine G; water red 2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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